

Sandramycin: A Technical Guide to its Structure and Core Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandramycin is a potent cyclic depsipeptide antitumor antibiotic first isolated from Nocardioides sp. ATCC 39419.[1] It belongs to a class of C2-symmetric cyclic decadepsipeptides known for their significant biological activity.[2] The unique structural features of sandramycin, particularly its two 3-hydroxyquinaldic acid chromophores, enable it to act as a highly effective DNA bisintercalator, leading to its pronounced cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the core structure of sandramycin, including its physicochemical properties, spectral data, biological activity with a focus on cytotoxicity, and the underlying mechanism of action. Detailed experimental protocols for its synthesis, isolation, and key biological assays are also presented to support further research and development efforts.

Physicochemical and Spectral Data

The structural elucidation of **sandramycin** was achieved through a combination of spectroscopic analysis and chiral chromatography of its acid hydrolysate.[2]



Property	Value	Reference
Molecular Formula	C60H76N12O16	[2]
Molecular Weight	1221.3 g/mol	[2]
Appearance	Yellowish solid	[1]
Solubility	Soluble in methanol, DMSO	[1]

Table 1: Physicochemical Properties of Sandramycin

Detailed spectral analysis is crucial for the definitive identification and characterization of **sandramycin**. While complete assigned spectra for **sandramycin** are not readily available in public literature, data for key precursors and related analogs have been published.



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
¹ H	7.0-8.5	m	-	Aromatic protons	[3]
¹ H	3.0-5.5	m	-	Amino acid α- protons	[3]
¹ H	0.8-2.5	m	-	Amino acid side-chain protons	[3]
13C	165-175	-	-	Carbonyl carbons	[3]
13C	110-150	-	-	Aromatic carbons	[3]
13C	40-65	-	-	Amino acid α- carbons	[3]
13 C	15-40	-	-	Amino acid side-chain carbons	[3]

Table 2: Representative ¹H and ¹³C NMR Spectral Data for **Sandramycin** Precursors. Note: Specific assignments for **sandramycin** are not fully detailed in the cited literature; these are general ranges based on related structures.

Technique	Key Observations	Reference
Fast Atom Bombardment Mass Spectrometry (FAB-MS)	Molecular ion peak ([M+H]+) consistent with the molecular formula. Fragmentation patterns aid in sequence confirmation.	[2][4]



Table 3: Mass Spectrometry Data for Sandramycin.

Biological Activity and Cytotoxicity

Sandramycin exhibits potent activity against Gram-positive bacteria and significant in vivo efficacy against murine leukemia P388.[1] Its primary therapeutic potential lies in its cytotoxicity against a range of human cancer cell lines.

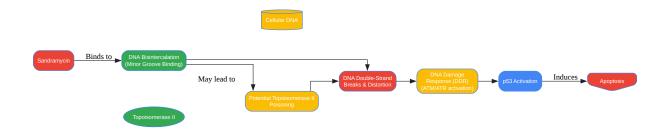
Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
L1210	Murine Leukemia	0.02 - 6	[5]
Various Human Cancer Cell Lines	Various	Potent (specific values not consistently tabulated in literature)	[6]

Table 4: Cytotoxicity of **Sandramycin** against Cancer Cell Lines. Note: While potent cytotoxicity is widely reported, a comprehensive table of IC₅₀ values across multiple human cancer cell lines is not readily available in the reviewed literature. The value for L1210 is frequently cited as a benchmark of its high potency.

Mechanism of Action: DNA Bisintercalation and Apoptosis Induction

The primary mechanism of action of **sandramycin** is its ability to bind to the minor groove of DNA and bisintercalate its two 3-hydroxyquinaldic acid chromophores between DNA base pairs. This interaction is highly avid and exhibits a degree of sequence specificity.



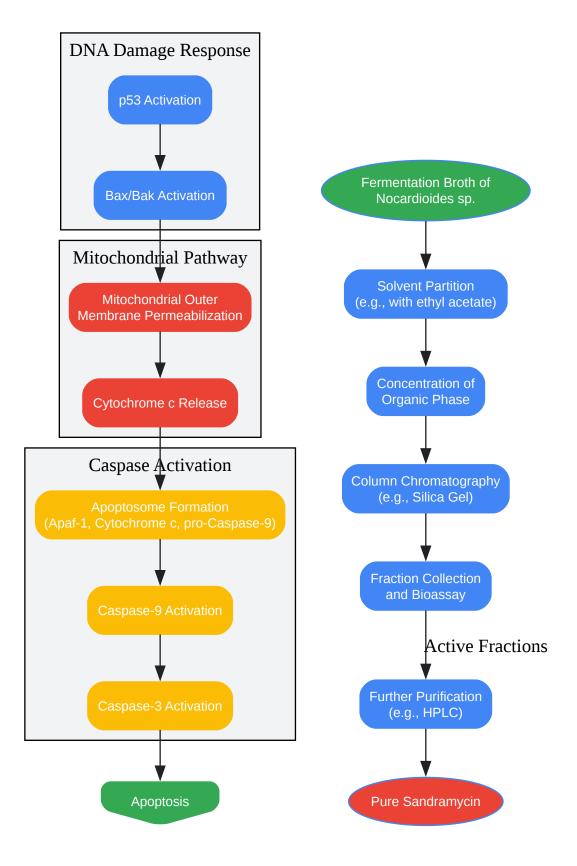


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Caption: Proposed mechanism of action for sandramycin.

This high-affinity binding distorts the DNA helix, leading to the formation of double-strand breaks and triggering a DNA damage response (DDR).[7][8] The DDR cascade, often involving the activation of kinases such as ATM and ATR, leads to the stabilization and activation of the tumor suppressor protein p53.[8] Activated p53 can then initiate the intrinsic apoptotic pathway. [2]





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